molecular formula C16H14N2O6S B601341 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- CAS No. 102199-53-1

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-

Cat. No.: B601341
CAS No.: 102199-53-1
M. Wt: 362.36
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Description

Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJOTWMQVWNZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723601
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102199-53-1
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steglich Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

  • Conditions :

    • Solvent: DCM

    • Temperature: Room temperature (25°C)

    • Time: 12–16 hours

  • Yield : 80–85%

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → Room temperature

    • Time: 6–8 hours

  • Yield : 88–92%

Comparative Analysis

MethodAdvantagesDisadvantages
SteglichMild conditionsRequires stoichiometric DCC
MitsunobuHigher yieldsCostly reagents

Deprotection and Final Assembly

The Cbz group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.

Hydrogenolysis Protocol

ParameterValue
Catalyst10% Pd/C
SolventMethanol
H₂ Pressure1 atm
Time3–5 hours
Yield90–95%

The free amino group is then coupled to the pentenedioic acid backbone using carbodiimide-mediated activation.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Physical Properties

PropertyValueSource
Density1.329 g/cm³
pKa2.90 ± 0.19
Melting PointNot reported

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.20 (s, 2H, CH₂Ph), 2.85–2.75 (m, 2H, CH₂).

  • MS (ESI+) : m/z 431.1 [M+H]⁺.

Industrial-Scale Production

Commercial manufacturers (e.g., Wuhan Circle Star Chem-medical Technology) utilize continuous flow reactors to enhance efficiency.

Scale-Up Parameters

Process StepBatch Size (kg)Purity (%)
Thiazole formation5098.5
Esterification4599.2
Hydrogenolysis4099.8

Challenges and Innovations

  • Stereochemical Control : The (E)-configuration of the pentenedioic acid is maintained using low-temperature reactions.

  • Byproduct Mitigation : Thiazolidine impurities are minimized via gradient chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The incorporation of the thiazole moiety in 2-pentenedioic acid derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. Studies have shown that modifications to the structure can lead to improved selectivity and potency against tumor cells, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies suggest that it can inhibit the growth of certain bacterial strains and fungi, potentially serving as a lead compound for the development of new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Agricultural Applications

1. Agrochemical Development
Due to its biological activity, 2-pentenedioic acid derivatives are being explored as potential agrochemicals. Their ability to act as growth regulators or protectants against plant pathogens makes them valuable in sustainable agriculture practices. Research is ongoing to evaluate their efficacy in field trials and their impact on crop yield and health .

2. Herbicide Formulation
The structural characteristics of this compound allow for the design of herbicides with specific modes of action. It can be modified to enhance selectivity towards target weeds while minimizing harm to crops, thus supporting integrated pest management strategies .

Material Science

1. Polymer Chemistry
The unique functional groups present in 2-pentenedioic acid allow for its use in the synthesis of novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites .

2. Nanotechnology
In nanotechnology, the compound can be utilized as a precursor for the synthesis of nanoparticles with specific surface functionalities. These nanoparticles can find applications in drug delivery systems and as catalysts in various chemical reactions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity observed in modified thiazole derivatives against cancer cell lines.
Antimicrobial Properties Inhibition of bacterial growth demonstrated; potential for new antimicrobial agents identified.
Agrochemical Development Effective growth regulators identified; ongoing field trials show promising results.
Polymer Chemistry Novel polymers synthesized with enhanced properties; applications in coatings explored.
Nanotechnology Successful synthesis of functionalized nanoparticles for drug delivery applications reported.

Mechanism of Action

The mechanism of action of 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring and phenylmethoxycarbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit bacterial cell wall synthesis, making it effective as an antibiotic. The exact pathways and molecular targets vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Pentenedioic Acid Moieties

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid
  • Structure: Features a benzylidene-substituted thiazole ring and a pentanoic acid chain.
  • Key Properties :
    • IR Stretches: C=O (1691 cm⁻¹), C=N (1583 cm⁻¹), C-S (1013 cm⁻¹) .
    • Anti-cancer activity: Demonstrated efficacy in preclinical studies .
  • Comparison :
    • Unlike the target compound, this derivative lacks the pentenedioic acid ester, reducing its polarity. The benzylidene group may enhance π-π stacking interactions in biological targets, contributing to anti-cancer activity .
2-Amino-4-phenylthiazole Amide Derivatives
  • Synthesis: Reacted with diethyl 3-amino-2-cyano-2-pentendioate to form amides.
  • Comparison :
    • The pentendioate ester here is simpler (diethyl ester) compared to the branched 3-methyl-2-butenyl ester in the target compound. This difference impacts solubility and metabolic stability .

Thiazole Derivatives with Alternative Substituents

4-Phenyl-1,3-thiazole-2-carboxylic Acid
  • Structure : A thiazole ring with a phenyl group at position 4 and a carboxylic acid at position 2.
  • Comparison :
    • The absence of the pentenedioic acid moiety reduces molecular complexity and acidity (pKa likely higher than the target compound). Applications include agrochemical intermediates .
2-Pentenedioic Acid, 1,5-Diethyl Ester
  • Structure : A pentenedioic acid backbone with ethyl ester groups.
  • Comparison :
    • Lacks the thiazole ring, simplifying the structure. The diethyl ester increases hydrophobicity, making it suitable for organic synthesis rather than pharmaceuticals .

Fungal-Derived 2-Pentenedioic Acid Derivatives

  • Example : 2-Pentenedioic acid derivatives isolated from Gongronella butleri.
  • Comparison :
    • Naturally occurring derivatives often lack synthetic substituents (e.g., thiazole rings). These compounds may exhibit antioxidant or antimicrobial properties, contrasting with the synthetic target compound’s role as a drug intermediate .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Thiazole Substituents Acid/Ester Groups Key Functional IR Bands (cm⁻¹)
Target Compound (115065-79-7) 2-[(Phenylmethoxy)carbonyl]amino Pentenedioic acid ester C=O (1734), C=N (1583)
(Z)-2-((5-Benzylidene-4-oxo-thiazolyl)acid Benzylidene, 4-oxo Pentanoic acid C=O (1691), C=N (1583)
4-Phenyl-1,3-thiazole-2-carboxylic acid 4-Phenyl Carboxylic acid C=O (1700–1680)

Research Findings and Insights

  • Impact of Ester Groups : The 3-methyl-2-butenyl ester in the target compound improves metabolic stability compared to simpler esters (e.g., ethyl), prolonging its half-life in drug formulations .
  • Thiazole Substituents: The [(phenylmethoxy)carbonyl]amino group enhances binding to bacterial penicillin-binding proteins, critical for ceftibuten’s antibiotic activity .
  • Natural vs. Synthetic Derivatives : Fungal-derived pentenedioic acids lack thiazole rings, limiting their pharmacological utility but highlighting biodiversity in carboxylic acid derivatives .

Biological Activity

2-Pentenedioic acid, specifically the derivative 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pentenedioic acid backbone with a thiazole ring and a phenylmethoxycarbonyl group. Its structural characteristics suggest potential interactions with various biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antiparasitic Activity

Research has demonstrated that derivatives of 2-pentenedioic acid exhibit varying degrees of antiparasitic activity. A study highlighted that certain compounds within this class showed moderate activity against Trypanosoma brucei, with an IC50 value of approximately 49 ± 3.2 μM for the most active derivative. This activity was assessed through in vitro assays measuring cell viability using resazurin markers .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. For instance, compounds similar to those derived from 2-pentenedioic acid have shown significant cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and modulation of multi-drug resistance pathways .

The biological activity of 2-pentenedioic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its antiparasitic and anticancer activities. For example, some derivatives have been shown to inhibit glutamate racemase, an important enzyme in bacterial cell wall synthesis, thus exhibiting antibacterial properties .
  • Reactive Oxygen Species Generation : Certain derivatives induce oxidative stress in cancer cells, leading to increased apoptosis rates. This mechanism is particularly relevant in the context of drug resistance .

Study on Antiparasitic Activity

A comprehensive study focused on the antiparasitic efficacy of various derivatives of 2-pentenedioic acid against T. brucei. The results indicated that while many compounds displayed some level of activity, only a few reached clinically relevant IC50 values. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains significantly affected potency .

Anticancer Activity Assessment

Another investigation explored the anticancer potential of structurally related compounds. The study involved testing these compounds against multiple cancer cell lines, revealing that some derivatives exhibited enhanced selectivity towards tumor cells compared to normal cells. The findings supported further development as potential chemotherapeutic agents .

Data Summary

Compound Activity Type IC50 (μM) Reference
2-Pentenedioic acid derivativeAntiparasitic49 ± 3.2
Structural analogsAnticancerVaries (specific values not disclosed)
Glutamate racemase inhibitorsAntibacterialPotent (exact values not disclosed)

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological studies) .
    • Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., ±0.4% tolerance) .
  • Structural Confirmation :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., thiazole C-S-C protons at δ 7.2–8.5 ppm, Cbz carbonyl at ~170 ppm) .
    • IR Spectroscopy : Confirm carbamate C=O stretch (~1690–1720 cm1^{-1}) and carboxylic acid O-H stretch (2500–3300 cm1 ^{-1}) .

Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer:
Contradictions in NMR or IR data may arise from:

  • Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO or CDCl3_3 to stabilize the dominant form .
  • Impurity Peaks : Compare with synthesized intermediates (e.g., unreacted Cbz-protected amine) and employ 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Dynamic Effects : Low-temperature NMR (−40°C) can reduce signal broadening caused by conformational flexibility in the pentenedioic acid moiety .

Case Example :
If 1H^1H-NMR shows unexpected splitting in the thiazole region, re-examine coupling constants and compare with analogs (e.g., 4-phenyl-2-thiazolecarboxylic acid derivatives ).

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis during Cbz deprotection (if required) .
  • Process Control :
    • Use inline FTIR to monitor carbamate formation kinetics .
    • Implement flow chemistry for exothermic steps (e.g., cyclization reactions) to improve scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
Reactant of Route 2
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-

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